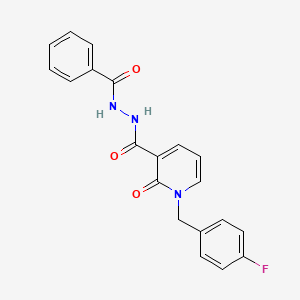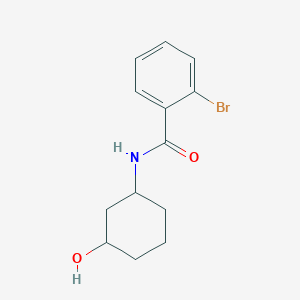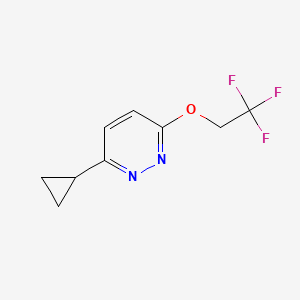
4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a complex organic compound that features both aromatic and sulfonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core aromatic structure. One common method involves the bromination of 2,4-dimethylbenzene, followed by sulfonation to introduce the sulfonate group. The final step involves the acylation of the phenyl group with acetamide under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of the aromatic ring, this compound can participate in EAS reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the acetamide group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Oxidation Products: Oxidation of the methyl groups can yield carboxylic acids.
Wissenschaftliche Forschungsanwendungen
4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and facilitate its binding to target molecules. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Acetamidophenyl 5-chloro-2,4-dimethylbenzene-1-sulfonate
- 4-Acetamidophenyl 5-fluoro-2,4-dimethylbenzene-1-sulfonate
- 4-Acetamidophenyl 5-iodo-2,4-dimethylbenzene-1-sulfonate
Uniqueness
4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and binding affinity in various applications .
Eigenschaften
IUPAC Name |
(4-acetamidophenyl) 5-bromo-2,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO4S/c1-10-8-11(2)16(9-15(10)17)23(20,21)22-14-6-4-13(5-7-14)18-12(3)19/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGRBPAGGHZKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2462283.png)







![(2-Methylimidazo[1,2-a]pyridin-3-yl)(morpholino)methanone](/img/structure/B2462294.png)


![N-[cyano(2,3-dichlorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2462298.png)

